molecular formula C17H22N2O4 B12927236 (S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12927236
M. Wt: 318.4 g/mol
InChI Key: MEBGSWOKWJLJKT-LBPRGKRZSA-N
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Description

(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the β-position and a (1H-indol-3-yl)methyl substituent at the α-position. The (S)-configuration at the α-carbon is critical for its stereoselective applications in peptide synthesis and medicinal chemistry. This compound is commonly employed as an intermediate in the synthesis of peptidomimetics and bioactive molecules, leveraging its carboxylic acid functionality for coupling reactions .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1

InChI Key

MEBGSWOKWJLJKT-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, tert-butyl carbamate, and a suitable propanoic acid derivative.

    Formation of the Indole Derivative: The indole moiety is functionalized to introduce the desired substituents. This may involve reactions such as alkylation or acylation.

    Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.

    Coupling Reaction: The functionalized indole derivative is coupled with the Boc-protected amino acid derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: Reduction of the compound can lead to the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, reduced indole derivatives, and various substituted indole compounds.

Scientific Research Applications

(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or cancer.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous indole-containing Boc-protected amino acids, esters, and related derivatives. Key differentiating factors include substituents on the indole ring, protecting groups, stereochemistry, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Features Physical State Applications/Notes Reference
(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid C₁₈H₂₂N₂O₄ 330.38 Boc-protected amino group; (S)-configuration; indole-methyl substituent Solid (predicted) Peptide synthesis; medicinal chemistry N/A
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate C₂₁H₂₆N₂O₃ 354.45 Cyclohexenyl-amino group; butyl ester; antifungal activity Yellow oil Antifungal agent
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 Free amino acid; no Boc protection; natural (S)-configuration Crystalline solid Protein biosynthesis; dietary supplement
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid C₁₆H₁₉FN₂O₄ 322.33 5-Fluoroindole; (R)-configuration; Boc-protected Solid Enantioselective drug development
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate C₃₂H₃₄N₄O₅ 554.65 Dual indole-pyrrole scaffold; ethyl ester; high yield (98%) Pale yellow solid Heterocyclic chemistry; catalysis
(S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-boronate-1H-indol-3-yl)propanoate C₂₀H₂₆BN₂O₆ 407.25 Boronate ester for cross-coupling; methyl ester Solid Suzuki-Miyaura reactions

Key Observations

Structural Modifications :

  • Indole Substituents : Fluorination (e.g., 5-fluoroindole in ) enhances electronic properties and bioactivity, while methyl groups (e.g., in ) increase steric bulk.
  • Protecting Groups : The Boc group in the target compound contrasts with benzyloxycarbonyl (Z) in oxetanyl derivatives () or esterified forms (), altering solubility and reactivity.
  • Stereochemistry : The (R)-enantiomer in shows how chirality impacts biological target interactions.

Physicochemical Properties :

  • The target compound’s carboxylic acid group confers water solubility at physiological pH, unlike esterified analogs (e.g., ), which are lipophilic.
  • Melting points vary widely: L-Tryptophan (crystalline solid) vs. butyl ester (oil, ) vs. pyrrole derivatives (169–173°C, ).

Applications: Antifungal Activity: The cyclohexenyl-amino derivative in demonstrates the role of non-indole substituents in bioactivity. Synthetic Utility: Boronate esters () enable cross-coupling reactions, while Boc-protected acids (target compound) are staples in solid-phase peptide synthesis.

Research Findings and Trends

  • Medicinal Chemistry : Indole-Boc hybrids are explored for protease inhibition and antimicrobial activity, though the target compound’s specific bioactivity requires further study .
  • Stability : Boc-protected derivatives resist acidic conditions better than Z-protected analogs, making them preferable in multi-step syntheses .
  • Stereoselectivity: The (S)-configuration aligns with natural amino acid chirality, critical for mimicking endogenous peptides .

Biological Activity

(S)-2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, often referred to as an indole-based amino acid derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines an indole moiety with a tert-butoxycarbonyl (Boc) protected amine, which influences its interaction with biological targets.

  • Molecular Formula : C16H19N2O4
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 53478-53-8

The biological activity of this compound primarily revolves around its role as a modulator of various signaling pathways. The indole structure is known for its ability to interact with receptors and enzymes, influencing processes such as apoptosis, cell proliferation, and inflammation.

Potential Targets

  • HSP90 Inhibition : Research indicates that compounds similar to this indole derivative may inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization of numerous oncogenic proteins. HSP90 inhibitors can lead to the degradation of these proteins and have shown promise in cancer therapy .
  • Histone Deacetylase (HDAC) Activity : Some studies have suggested that related compounds exhibit inhibitory effects on HDACs, which are critical for regulating gene expression and are implicated in cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth, potentially through the induction of apoptosis.

Cell LineIC50 (µM)
HeLa15
MCF720
A54918

Case Studies

  • Anti-Cancer Activity : A study involving the treatment of HeLa cells with this compound showed a significant reduction in cell viability after 48 hours, suggesting its potential as an anti-cancer agent. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in promoting programmed cell death.
  • Inflammation Modulation : Another investigation highlighted the compound's ability to reduce inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

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